molecular formula C6H3BrN2Zn B6303142 (6-Cyanopyridin-3-yl)zinc bromide CAS No. 1380655-80-0

(6-Cyanopyridin-3-yl)zinc bromide

Cat. No.: B6303142
CAS No.: 1380655-80-0
M. Wt: 248.4 g/mol
InChI Key: DJPZFTUYDNLYDU-UHFFFAOYSA-M
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Description

(6-Cyanopyridin-3-yl)zinc bromide is an organozinc compound widely used in various scientific research fields. It is known for its role in organic synthesis, particularly in cross-coupling reactions. The compound is characterized by the presence of a cyanopyridine moiety bonded to a zinc bromide group, making it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (6-Cyanopyridin-3-yl)zinc bromide typically involves the reaction of 6-cyanopyridine with zinc bromide in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

6-Cyanopyridine+ZnBr2(6-Cyanopyridin-3-yl)zinc bromide\text{6-Cyanopyridine} + \text{ZnBr}_2 \rightarrow \text{this compound} 6-Cyanopyridine+ZnBr2​→(6-Cyanopyridin-3-yl)zinc bromide

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of automated systems and reactors helps in maintaining the desired reaction parameters and scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions: (6-Cyanopyridin-3-yl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the cyanopyridine moiety and an aryl or vinyl halide in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Reagents: Aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF).

    Conditions: The reaction is typically carried out under an inert atmosphere at temperatures ranging from room temperature to 100°C.

Major Products: The major products formed from these reactions are biaryl or heterobiaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

(6-Cyanopyridin-3-yl)zinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of intermediates for drug discovery.

    Industry: The compound is used in the production of fine chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of (6-Cyanopyridin-3-yl)zinc bromide in cross-coupling reactions involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The this compound transfers the cyanopyridine moiety to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or heterobiaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

    (6-Cyanopyridin-3-yl)zinc chloride: Similar in structure but with a chloride instead of a bromide.

    (6-Cyanopyridin-3-yl)zinc iodide: Similar in structure but with an iodide instead of a bromide.

    (6-Cyanopyridin-3-yl)zinc fluoride: Similar in structure but with a fluoride instead of a bromide.

Uniqueness: (6-Cyanopyridin-3-yl)zinc bromide is unique due to its specific reactivity and stability in cross-coupling reactions. The bromide group provides an optimal balance between reactivity and stability, making it a preferred choice for many synthetic applications.

Properties

IUPAC Name

bromozinc(1+);3H-pyridin-3-ide-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N2.BrH.Zn/c7-5-6-3-1-2-4-8-6;;/h1,3-4H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPZFTUYDNLYDU-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=[C-]1)C#N.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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